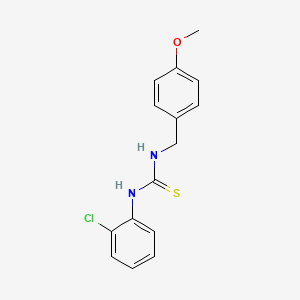
4-chloro-N-(1-isopropyl-2-methylpropyl)-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(1-isopropyl-2-methylpropyl)-3-nitrobenzamide, also known as GW501516, is a synthetic drug that has gained attention in the scientific community due to its potential applications in various fields. Its chemical structure consists of a benzamide core with a nitro and chloro group attached to it, as well as an isopropyl and methylpropyl group at the amide nitrogen.
Mecanismo De Acción
The mechanism of action of 4-chloro-N-(1-isopropyl-2-methylpropyl)-3-nitrobenzamide involves its activation of the peroxisome proliferator-activated receptor delta (PPARδ). This activation leads to an increase in the expression of genes involved in fatty acid oxidation and energy metabolism, which in turn leads to an increase in endurance and performance. In addition, it has also been shown to have anti-inflammatory and antioxidant effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-chloro-N-(1-isopropyl-2-methylpropyl)-3-nitrobenzamide include an increase in endurance and performance, as well as improvements in cardiovascular and metabolic function. It has also been shown to have anti-tumor properties and to improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-chloro-N-(1-isopropyl-2-methylpropyl)-3-nitrobenzamide in lab experiments is its ability to enhance endurance and improve performance, which can be useful in studies involving exercise physiology. Another advantage is its potential anti-tumor properties, which can be useful in cancer research. However, a limitation of using this compound is its potential toxicity, which needs to be carefully monitored in lab experiments.
Direcciones Futuras
There are several future directions for research on 4-chloro-N-(1-isopropyl-2-methylpropyl)-3-nitrobenzamide. One direction is to further investigate its potential applications in sports medicine, particularly in the area of endurance and performance enhancement. Another direction is to explore its potential therapeutic benefits in the treatment of cancer and other diseases. In addition, further research is needed to understand its mechanism of action and potential side effects.
Métodos De Síntesis
The synthesis of 4-chloro-N-(1-isopropyl-2-methylpropyl)-3-nitrobenzamide involves several steps, including the reaction of 4-chloro-3-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with isopropylmagnesium bromide and methylmagnesium bromide to afford the corresponding amide. The final product is obtained by reacting the amide with 1-chloro-2-methylpropane in the presence of a base.
Aplicaciones Científicas De Investigación
4-chloro-N-(1-isopropyl-2-methylpropyl)-3-nitrobenzamide has been studied extensively for its potential applications in various fields. In the field of sports medicine, it has been investigated for its ability to enhance endurance and improve performance. In the field of cancer research, it has been shown to have anti-tumor properties. In addition, it has also been studied for its potential cardiovascular and metabolic benefits, as well as its ability to improve cognitive function.
Propiedades
IUPAC Name |
4-chloro-N-(2,4-dimethylpentan-3-yl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O3/c1-8(2)13(9(3)4)16-14(18)10-5-6-11(15)12(7-10)17(19)20/h5-9,13H,1-4H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAFPPKPUVHJLPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)C)NC(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(2,4-dimethylpentan-3-yl)-3-nitrobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxyphenyl}methanol](/img/structure/B5741768.png)
![1-[(3,5-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5741770.png)
![N-{4-[1-(4-nitrophenyl)-1H-1,2,3-triazol-5-yl]phenyl}acetamide](/img/structure/B5741782.png)
![4-tert-butyl-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5741789.png)

![2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5741804.png)


![5-({4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}amino)-5-oxopentanoic acid](/img/structure/B5741824.png)



![2-fluoro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5741843.png)
![4-methoxy-3-[(2-nitrobenzyl)oxy]benzaldehyde](/img/structure/B5741854.png)